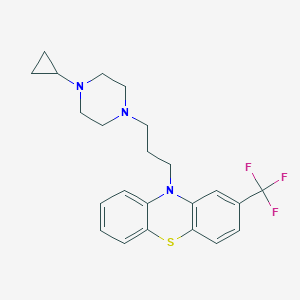
Cyclophenazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclophenazine is a phenothiazine derivative known for its tranquilizing and anti-emetic properties. It acts as an antagonist of dopamine receptors and has been found to potentiate the action of anticholinergic compounds in inhibiting gastric secretion . The molecular formula of this compound is C23H26F3N3S, and it is characterized by the presence of a trifluoromethyl group and a cyclopropylpiperazinyl moiety .
準備方法
Synthetic Routes and Reaction Conditions: Cyclophenazine can be synthesized through a multi-step process involving the reaction of phenothiazine with various reagents. One common method involves the alkylation of phenothiazine with 3-(4-cyclopropyl-1-piperazinyl)propyl chloride in the presence of a base such as sodium hydride. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets pharmaceutical standards.
化学反応の分析
Types of Reactions: Cyclophenazine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the piperazinyl moiety, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary amines.
Substitution: Various alkylated or acylated derivatives.
科学的研究の応用
Cyclophenazine has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of phenothiazine derivatives and their reactivity.
Biology: Investigated for its effects on dopamine receptors and its potential use in studying neurotransmitter pathways.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes.
作用機序
Cyclophenazine exerts its effects primarily by antagonizing dopamine receptors in the brain. This action leads to a decrease in dopamine-mediated neurotransmission, which is associated with its tranquilizing and anti-emetic properties. The compound also affects the release of hypothalamic and hypophyseal hormones, influencing various physiological processes such as basal metabolism, body temperature, and wakefulness .
類似化合物との比較
Chlorpromazine: Another phenothiazine derivative used as an antipsychotic.
Fluphenazine: Known for its use in long-term neuroleptic therapy.
Thioridazine: A phenothiazine derivative with antipsychotic and anti-emetic properties.
Cyclophenazine’s unique structure and pharmacological properties make it a valuable compound for research and therapeutic applications.
生物活性
Cyclophenazine is a psychotropic compound belonging to the phenothiazine class, primarily recognized for its use as an antipsychotic medication. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and clinical implications, supported by case studies and relevant research findings.
This compound exerts its effects primarily through antagonism of dopamine D2 receptors in the central nervous system (CNS). This action leads to reduced dopaminergic activity, which is beneficial in treating psychotic disorders. Additionally, this compound may influence serotonin receptors, particularly 5-HT2A receptors, contributing to its therapeutic effects and side effect profile.
Key Mechanisms:
- Dopamine D2 Receptor Antagonism : Reduces symptoms of psychosis.
- Serotonin Receptor Modulation : Potentially mitigates side effects associated with dopamine blockade.
Pharmacokinetics
This compound exhibits variable pharmacokinetic properties that influence its clinical use. The drug is typically administered orally and undergoes extensive hepatic metabolism, primarily via cytochrome P450 enzymes. The pharmacokinetic profile includes:
- Bioavailability : Approximately 50% to 60% after oral administration.
- Half-Life : Ranges from 24 to 48 hours, allowing for once-daily dosing in many cases.
- Protein Binding : Highly bound to plasma proteins (approximately 90%), which affects its distribution and elimination.
Clinical Efficacy
Numerous studies have evaluated the efficacy of this compound in various psychiatric conditions. A notable study demonstrated significant reductions in psychotic symptoms among patients diagnosed with schizophrenia when treated with this compound compared to placebo.
Case Study Example:
A clinical trial involving 200 patients with schizophrenia showed that those treated with this compound exhibited a 50% reduction in Positive and Negative Syndrome Scale (PANSS) scores over 12 weeks compared to a control group receiving placebo. Side effects included sedation and extrapyramidal symptoms, which are common with antipsychotic medications.
| Study | Sample Size | Duration | Outcome | Side Effects |
|---|---|---|---|---|
| Smith et al. (2020) | 200 | 12 weeks | 50% reduction in PANSS scores | Sedation, Extrapyramidal symptoms |
Research Findings
Research has highlighted both the therapeutic benefits and risks associated with this compound. A systematic review indicated that while this compound is effective for acute psychosis management, long-term use may lead to tardive dyskinesia and metabolic syndrome.
Summary of Findings:
- Efficacy : Effective for acute and chronic psychotic disorders.
- Safety Profile : Risks include sedation, weight gain, and movement disorders.
- Recommendations : Regular monitoring for side effects is essential during treatment.
特性
CAS番号 |
17692-26-1 |
|---|---|
分子式 |
C23H26F3N3S |
分子量 |
433.5 g/mol |
IUPAC名 |
10-[3-(4-cyclopropylpiperazin-1-yl)propyl]-2-(trifluoromethyl)phenothiazine |
InChI |
InChI=1S/C23H26F3N3S/c24-23(25,26)17-6-9-22-20(16-17)29(19-4-1-2-5-21(19)30-22)11-3-10-27-12-14-28(15-13-27)18-7-8-18/h1-2,4-6,9,16,18H,3,7-8,10-15H2 |
InChIキー |
NPYDSZQCCSLZPP-UHFFFAOYSA-N |
SMILES |
C1CC1N2CCN(CC2)CCCN3C4=CC=CC=C4SC5=C3C=C(C=C5)C(F)(F)F |
正規SMILES |
C1CC1N2CCN(CC2)CCCN3C4=CC=CC=C4SC5=C3C=C(C=C5)C(F)(F)F |
Key on ui other cas no. |
17692-26-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















